Reactive Handle for Suzuki-Miyaura Cross-Coupling: Bromine vs. Non-Brominated Scaffold
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole contains a bromine atom at the 7-position, a reactive site enabling Suzuki-Miyaura cross-coupling with arylboronic acids to build extended π-conjugated systems for NIR fluorescence [1]. In contrast, the non-brominated parent compound, 1,1,2-trimethyl-1H-benzo[e]indole (CAS: 41532-84-7), lacks this reactive handle and is primarily limited to N-alkylation or condensation reactions at the 2-methyl position . This distinction is critical for synthetic routes requiring aryl-aryl bond formation. While direct yield comparisons for this exact compound are not publicly available, studies on analogous β-bromodehydroamino acid derivatives report Suzuki-Miyaura coupling yields ranging from 60-85% depending on the boronic acid partner [1].
| Evidence Dimension | Availability of a reactive site for Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Contains a bromine atom at the 7-position, capable of undergoing palladium-catalyzed cross-coupling. |
| Comparator Or Baseline | 1,1,2-Trimethyl-1H-benzo[e]indole (CAS: 41532-84-7) lacks a halogen substituent; cross-coupling is not possible. |
| Quantified Difference | Qualitative difference: Bromine present vs. absent. |
| Conditions | Synthetic utility assessment based on structural features. |
Why This Matters
Procurement of the brominated derivative is essential for synthetic routes requiring aryl-aryl bond formation to access NIR fluorophores; the non-brominated analog is unsuitable for this purpose.
- [1] Pereira, G., et al. (2010). Synthesis and photophysical studies of new fluorescent indole derivatives obtained from β-Bromodehydroamino acids: interaction with fluoride anions. Repositório Científico de Acesso Aberto de Portugal. View Source
